molecular formula C5H16N2O10P2 B1354230 Zoledronic acid trihydrate CAS No. 904894-54-8

Zoledronic acid trihydrate

Cat. No.: B1354230
CAS No.: 904894-54-8
M. Wt: 326.14 g/mol
InChI Key: DDLVWJKPGCPJKJ-UHFFFAOYSA-N
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Description

Zoledronic acid trihydrate is a bisphosphonate compound widely used in the treatment of various bone diseases. It is particularly effective in managing conditions such as osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The compound works by inhibiting bone resorption, thereby reducing bone loss and maintaining bone density.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zoledronic acid trihydrate involves several steps. One common method includes the synthesis of imidazole acetic acid methyl ester, followed by ester hydrolysis to produce imidazole acetic acid. This intermediate is then converted to its hydrochloride form, which undergoes phosphonation and subsequent hydrolysis to yield zoledronic acid . The final step involves dissolving zoledronic acid in water at temperatures between 60 to 80°C and then cooling the solution to crystallize this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Zoledronic acid trihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various zoledronic acid derivatives and metal complexes, which have distinct biological and chemical properties .

Scientific Research Applications

Zoledronic acid trihydrate has a wide range of applications in scientific research:

Mechanism of Action

Zoledronic acid trihydrate exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It achieves this by targeting and inhibiting enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase. This inhibition prevents the biosynthesis of essential molecules required for osteoclast function, leading to their apoptosis . Additionally, zoledronic acid decreases serum calcium and phosphorus levels, promoting their elimination from the body .

Properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904894-54-8
Record name Zoledronic acid trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLEDRONIC ACID TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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